
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It is a promising molecule with potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes, such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions that could be explored with regards to N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to explore its applications as an antiviral agent, particularly in the treatment of emerging viral diseases such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, further research could be done to optimize the synthesis of this compound and improve its solubility in water, which could make it more useful in various experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be achieved through a multi-step process. The starting materials are 2-fluoroaniline, 4-methylbenzaldehyde, and ethyl acetoacetate. The reaction involves the condensation of 2-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate to give the final product.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C16H13FN4O |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H13FN4O/c1-11-6-8-12(9-7-11)21-10-18-15(20-21)16(22)19-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,19,22) |
Clé InChI |
FPJYQESAGFVASQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3F |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
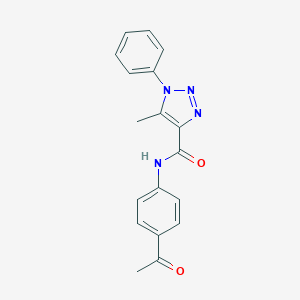
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
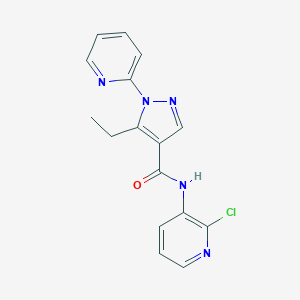
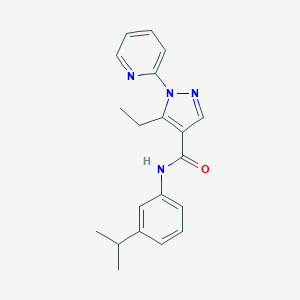



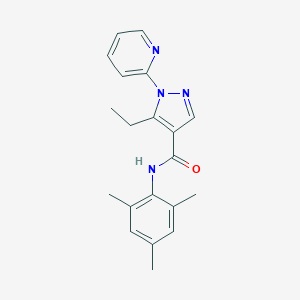
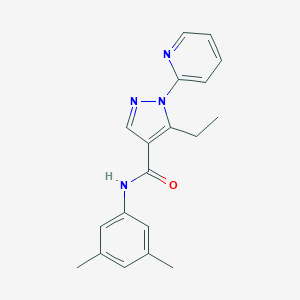
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278846.png)
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
